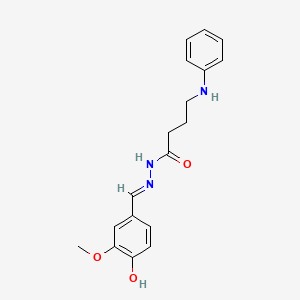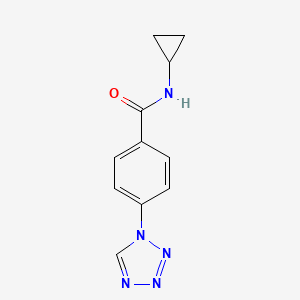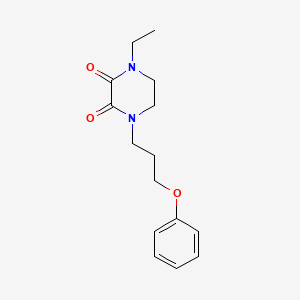
2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide, also known as EPPQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EPPQ is a quinoline derivative that exhibits potent anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide is not fully understood, but several studies have suggested that it exerts its anti-cancer and anti-inflammatory activities by targeting multiple signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. This compound also inhibits the activity of STAT3, a transcription factor that is overexpressed in many types of cancer and plays a key role in cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit several biochemical and physiological effects. Studies have reported that this compound can induce apoptosis in cancer cells by activating caspase-dependent pathways. This compound also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide in lab experiments is its potent anti-cancer and anti-inflammatory activities. This compound can be used as a tool compound to study the mechanisms of cancer and inflammation development. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Several future directions can be explored for the development of 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide as a potential drug candidate. One direction is to modify the chemical structure of this compound to improve its solubility and bioavailability. Another direction is to study the pharmacokinetics and toxicology of this compound in animal models to determine its safety and efficacy. Finally, this compound can be used as a lead compound for the development of novel anti-cancer and anti-inflammatory drugs.
Métodos De Síntesis
The synthesis of 2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide involves a multi-step process that begins with the reaction of 3-ethoxyaniline with ethyl acetoacetate to form 3-ethoxyphenyl-1,3-dioxo-2-propenyl acetate. This intermediate is then reacted with isopropyl alcohol and sodium ethoxide to yield 3-(3-isopropoxypropyl)-1-(3-ethoxyphenyl)-1,3-dihydro-2H-indol-2-one. Finally, this compound is reacted with 2-chloro-6-nitroquinoline to produce this compound.
Aplicaciones Científicas De Investigación
2-(3-ethoxyphenyl)-N-(3-isopropoxypropyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in drug discovery and development. Several studies have reported that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of anti-cancer drugs.
In addition to its anti-cancer activity, this compound also exhibits potent anti-inflammatory activity. Studies have reported that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Propiedades
IUPAC Name |
2-(3-ethoxyphenyl)-N-(3-propan-2-yloxypropyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-4-28-19-10-7-9-18(15-19)23-16-21(20-11-5-6-12-22(20)26-23)24(27)25-13-8-14-29-17(2)3/h5-7,9-12,15-17H,4,8,13-14H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUSOCODXIJJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B6006364.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6006365.png)
![(1-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6006375.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]-5-methoxybenzamide](/img/structure/B6006381.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3-methylphenoxy)acetamide](/img/structure/B6006383.png)
![7-(2,3-difluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006388.png)

![N'-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyl-1,2-ethanediamine](/img/structure/B6006412.png)
![9-cyclopropyl-7-(difluoromethyl)-2-[1-(methylsulfonyl)-4-piperidinyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6006419.png)

![N-benzyl-N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6006424.png)
![N-(3-methoxybenzyl)-N-methyl-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6006431.png)

![[1-({1-[3-(methylthio)butyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B6006453.png)